molecular formula C8H8NO6- B8447583 Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester

Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester

Cat. No.: B8447583
M. Wt: 214.15 g/mol
InChI Key: QXZGLTYKKZKGLN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester is a chemical compound with the molecular formula C12H12N2O8 and a molecular weight of 312.23 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester typically involves the reaction of succinic anhydride with N-hydroxysuccinimide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester involves its ability to form stable covalent bonds with various functional groups. This property makes it useful in the modification of biomolecules and the development of drug delivery systems . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Properties

Molecular Formula

C8H8NO6-

Molecular Weight

214.15 g/mol

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoate

InChI

InChI=1S/C8H9NO6/c10-5-1-2-6(11)9(5)15-8(14)4-3-7(12)13/h1-4H2,(H,12,13)/p-1

InChI Key

QXZGLTYKKZKGLN-UHFFFAOYSA-M

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)[O-]

Origin of Product

United States

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